Retigabine Demonstrates ~20-Fold Lower Potency for Kv7.2/3 Activation Compared to Next-Generation XEN1101
In direct head-to-head electrophysiological comparisons, retigabine (ezogabine) exhibits substantially lower potency for Kv7.2/Kv7.3 heterotetramer activation compared to the next-generation clinical candidate XEN1101 [1]. This 20- to 22-fold difference defines retigabine as the lower-potency benchmark and positions it as an essential control compound for evaluating novel Kv7 modulators [1].
| Evidence Dimension | Potency for Kv7.2/Kv7.3 channel activation |
|---|---|
| Target Compound Data | EC50 = 0.920 µM (patch clamp electrophysiology); EC50 = 0.950 µM (K+ flux assay) |
| Comparator Or Baseline | XEN1101: EC50 = 0.042 µM (patch clamp); EC50 = 0.034 µM (K+ flux assay) |
| Quantified Difference | XEN1101 is ~20-fold more potent (by K+ flux) and ~22-fold more potent (by electrophysiology) than retigabine |
| Conditions | HEK cells expressing Kv7.2/Kv7.3 heterotetramers; K+ flux assay and Sophion Qube 384 patch clamp electrophysiology |
Why This Matters
This quantitative potency gap establishes retigabine as the low-potency reference standard, enabling researchers to benchmark new chemical entities and assess structure-activity relationships in Kv7 channel drug discovery programs.
- [1] Dean R, Lin S, Bankar G, et al. Preclinical In Vitro and In Vivo Comparison of the Kv7 Activator XEN1101 with Ezogabine. AES Annual Meeting Abstract. 2020. View Source
